![molecular formula C17H23N3O3S B567551 3-Cyclohexyl-N-(N,N-dimethylsulfamoyl)-1H-indole-6-carboxamide CAS No. 1251033-29-0](/img/structure/B567551.png)
3-Cyclohexyl-N-(N,N-dimethylsulfamoyl)-1H-indole-6-carboxamide
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Description
3-Cyclohexyl-N-(N,N-dimethylsulfamoyl)-1H-indole-6-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been shown to have potential as an anti-cancer drug, particularly in the treatment of hematological malignancies.
Scientific Research Applications
Sulfoxide Sulfenylation in 3-Indoleanilides :
- Research Focus: This study discusses the cyclization of compounds like N,N-dimethyl N-[2-(ethylsulfinyl)phenyl]-1H-indole-3-carboxamide, revealing insights into their chemical behavior and potential applications in synthesis processes (Eggers et al., 2007).
Regioselective Ortho-Directed Metalation :
- Research Focus: The treatment of 1-(N,N-dimethylsulfamoyl)-1H-indole-5-(N-phenyl)carboxamide with s-butyllithium highlights the specificity of chemical reactions involving similar compounds, which is crucial for developing targeted synthetic methods (Rousseau & Dodd, 2001).
Allosteric Modulation of Dopamine D2 Receptor :
- Research Focus: This study investigates the bitopic ligand N-((trans)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652) and its ability to modulate dopamine D2 receptor activity. Such research is significant for understanding receptor pharmacology and drug design (Mistry et al., 2015).
Antituberculosis Agents :
- Research Focus: Indole-2-carboxamides, including derivatives of the compound , have been identified as promising antituberculosis agents, providing a foundation for new therapeutic approaches against Mycobacterium tuberculosis (Kondreddi et al., 2013).
Cascade Transformations in Organic Synthesis :
- Research Focus: The study explores the reactivity of compounds like 3-(2-aminophenylamino)-5,5-dimethyl-2-cyclohexen-1-one, providing insights into new transformations that could be applicable to related compounds (Ukhin et al., 2015).
Chemoselectivity in Cycloadditions Involving Indoles :
- Research Focus: This research discusses the selectivity in chemical reactions involving indole derivatives, which is crucial for the synthesis of complex organic molecules (Chrétien et al., 2003).
Ring-Ring Isomerization in Indole Derivatives :
- Research Focus: Examines the isomerization of N-(Carbamoyl)-1-aryl-2,3,4,5,6,7-hexahydro-3-hydroxy-6,6-dimethyl-2,4-dioxo-1H-indole-3-carboxamides, revealing chemical behaviors that could be relevant for similar compounds (Borodkin et al., 2015).
Anticonvulsant Activity of Indole Derivatives :
- Research Focus: Investigates the anticonvulsant properties of various indole derivatives, providing a basis for the development of new pharmaceutical compounds (Stanton & Ackerman, 1983).
properties
IUPAC Name |
3-cyclohexyl-N-(dimethylsulfamoyl)-1H-indole-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-20(2)24(22,23)19-17(21)13-8-9-14-15(11-18-16(14)10-13)12-6-4-3-5-7-12/h8-12,18H,3-7H2,1-2H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFCMDJQWJPAAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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